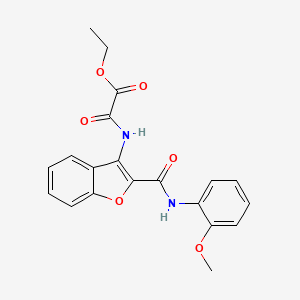

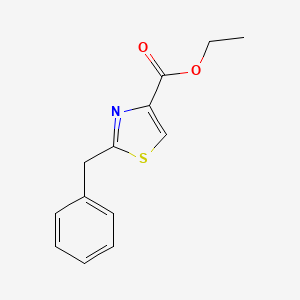

Ethyl 2-benzyl-1,3-thiazole-4-carboxylate

概要

説明

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Ethyl 2-benzyl-1,3-thiazole-4-carboxylate is a derivative of thiazole.

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of 2-aminothiazoles as a starting material . The compounds are synthesized and characterized by FTIR and NMR . The synthesis process involves the use of ethyl 2-aminothiazole-4-carboxylate and aldehydes or ketones .

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and can lead to a wide range of products . The reactions are influenced by the substituents on the thiazole ring . The compounds show good minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .

科学的研究の応用

1. Synthetic Studies and Chemical Structure Analysis

Ethyl 2-benzyl-1,3-thiazole-4-carboxylate and its derivatives have been extensively studied for their chemical structures and synthesis processes. For instance, ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate, a related compound, was synthesized using methods like iminoether coupling and dehydration, providing insights into the racemization and epimerization of amino acid residues in thiazoline peptides (Hirotsu, Shiba, & Kaneko, 1970). Similarly, ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate and its derivatives have been synthesized and characterized through spectroscopic techniques, offering insights into their crystal structure, electronic, and nonlinear optical properties (Haroon et al., 2020).

2. Applications in Cancer Research

Compounds based on this compound have shown potential in cancer research. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives were synthesized and evaluated for in vitro and in vivo anti-cancer activity, particularly against breast cancer cell lines. These compounds demonstrated significant antiproliferative potential and apoptosis-inducing effects (Gad et al., 2020).

3. Enzymatic and Kinetic Studies

This compound is also explored in enzymatic and kinetic studies. Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, was kinetically resolved using lipase-catalyzed transesterification reactions. This study provided insights into the enantioselectivity and yield of such reactions, which are important in drug synthesis (Kasture et al., 2005).

4. Synthesis of Novel Derivatives and Their Biological Evaluation

Novel derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives were created and assessed for their antibacterial, antioxidant, and antitubercular activities, highlighting the compound's potential in drug discovery (Bhoi et al., 2016).

5. Photophysical and Singlet Oxygen Activation Properties

The photophysical properties and singlet oxygen activation capabilities of ethyl 2-arylthiazole-5-carboxylates, related to this compound, have been studied. These compounds showed significant fluorescence and singlet-oxygen sensitization, which can be valuable in photochemical applications (Amati et al., 2010).

Safety and Hazards

Ethyl 2-amino-1,3-thiazole-4-carboxylate hydrobromide, a related compound, has been classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation, and may cause respiratory irritation . Similar safety measures may apply to Ethyl 2-benzyl-1,3-thiazole-4-carboxylate.

将来の方向性

The future directions for research on thiazole derivatives like Ethyl 2-benzyl-1,3-thiazole-4-carboxylate could involve further exploration of their biological activities and potential applications in medicine. More studies are needed to fully understand their mechanisms of action and to optimize their synthesis processes .

特性

IUPAC Name |

ethyl 2-benzyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-9-17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRIITISXFXAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2652343.png)

![(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2652346.png)

![(3-Fluoropyridin-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2652348.png)

![Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate](/img/structure/B2652352.png)

![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2652354.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2652357.png)

![4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652362.png)

![6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2652363.png)